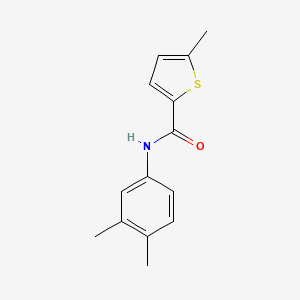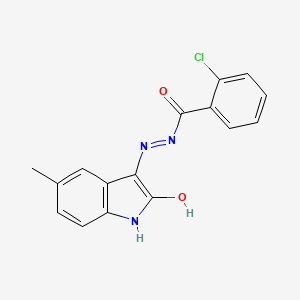
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide works by selectively inhibiting the TYK2 kinase, which is involved in the signaling pathways of several cytokines that play a key role in autoimmune diseases. By blocking the activity of TYK2, 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide can reduce inflammation and prevent tissue damage in affected organs.
Biochemical and physiological effects:
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide has been shown to effectively reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In addition, it has been shown to be well-tolerated and has a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide in lab experiments is its specificity for the TYK2 kinase, which allows for precise modulation of the signaling pathways involved in autoimmune diseases. However, one limitation is that the compound is still in clinical trials, and its efficacy and safety in humans have not yet been fully established.
Future Directions
There are several potential future directions for research on 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide. One area of focus could be on optimizing the compound's pharmacokinetic properties to improve its efficacy and safety in humans. Another area of interest could be on exploring the potential use of 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide in other autoimmune diseases beyond psoriasis and lupus. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its effects on the immune system.
Synthesis Methods
The synthesis of 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-nitrobenzaldehyde, which is then reacted with morpholine to form 4-(4-morpholinylmethyl)-3-nitrobenzaldehyde. This intermediate is then reacted with benzoyl chloride to form the final product, 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide.
Scientific Research Applications
4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide has been shown to be a potent inhibitor of the TYK2 kinase, which plays a key role in the signaling pathways involved in autoimmune diseases. Preclinical studies have demonstrated that 4-(4-morpholinylmethyl)-N-(3-nitrophenyl)benzamide can effectively reduce inflammation and prevent tissue damage in animal models of psoriasis and lupus.
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-16-2-1-3-17(12-16)21(23)24)15-6-4-14(5-7-15)13-20-8-10-25-11-9-20/h1-7,12H,8-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVICMCQCSVQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5771884.png)

![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)




![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)
![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)